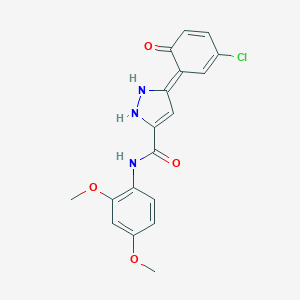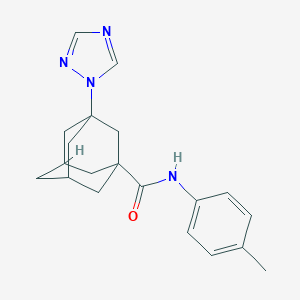![molecular formula C28H16N2O5 B265735 2-{4-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one](/img/structure/B265735.png)
2-{4-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one, also known as O-Phospho-L-serine or PS, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a derivative of the amino acid serine and has been shown to have a variety of biochemical and physiological effects.
作用機序
The exact mechanism of action of PS is not yet fully understood, but it is believed to act on a number of different pathways in the brain and body. Some of the proposed mechanisms of action include its ability to increase the levels of neurotransmitters such as acetylcholine and dopamine, as well as its ability to enhance the function of cell membranes.
Biochemical and Physiological Effects:
PS has been shown to have a number of biochemical and physiological effects, including its ability to enhance cognitive function, improve memory, and protect against oxidative stress. It has also been shown to have anti-inflammatory properties and to promote the growth and repair of nerve cells.
実験室実験の利点と制限
One of the advantages of using PS in lab experiments is its relatively low toxicity and high solubility, which makes it easy to work with in a laboratory setting. However, one of the limitations of using PS is that it can be difficult to obtain in large quantities, which can make it challenging to conduct large-scale studies.
将来の方向性
There are a number of potential future directions for research on PS, including its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as its potential as a cognitive enhancer and neuroprotectant. Additionally, researchers may continue to investigate the mechanisms of action of PS and its effects on various biochemical pathways in the brain and body.
合成法
The synthesis of PS can be achieved through a number of different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction.
科学的研究の応用
PS has been the subject of numerous scientific studies, with researchers investigating its potential use in a variety of therapeutic applications. Some of the areas where PS has been studied include cognitive function, memory enhancement, and neuroprotection.
特性
製品名 |
2-{4-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one |
|---|---|
分子式 |
C28H16N2O5 |
分子量 |
460.4 g/mol |
IUPAC名 |
2-[4-[4-(4-oxo-3,1-benzoxazin-2-yl)phenoxy]phenyl]-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C28H16N2O5/c31-27-21-5-1-3-7-23(21)29-25(34-27)17-9-13-19(14-10-17)33-20-15-11-18(12-16-20)26-30-24-8-4-2-6-22(24)28(32)35-26/h1-16H |
InChIキー |
RFFHEKLZGSOVHO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC6=CC=CC=C6C(=O)O5 |
正規SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC6=CC=CC=C6C(=O)O5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B265653.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B265654.png)
![Methyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B265655.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B265660.png)
![N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B265661.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B265667.png)
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B265674.png)

![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265687.png)

![3-{1-Hydroxy-2-[(4-pyridinylmethyl)amino]ethyl}phenol](/img/structure/B265692.png)

![N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B265696.png)
